N,N-Dimethyl-4-(pyridin-2-yl)aniline

Vue d'ensemble

Description

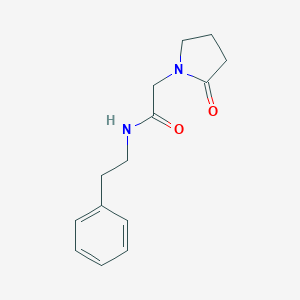

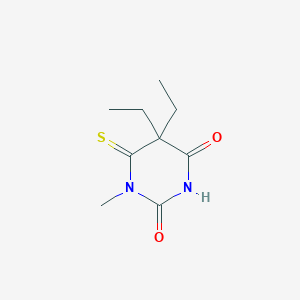

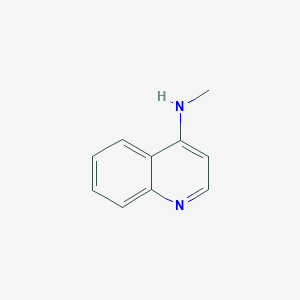

“N,N-Dimethyl-4-(pyridin-2-yl)aniline” is a chemical compound with the CAS Number: 100381-45-1. It has a molecular weight of 198.27 and its IUPAC name is N,N-dimethyl-4-(2-pyridinyl)aniline .

Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-4-(pyridin-2-yl)aniline” can be represented by the linear formula C13H14N2 . The InChI code for this compound is 1S/C13H14N2/c1-15(2)12-8-6-11(7-9-12)13-5-3-4-10-14-13/h3-10H,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving “N,N-Dimethyl-4-(pyridin-2-yl)aniline” are not available, similar compounds have been studied. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

“N,N-Dimethyl-4-(pyridin-2-yl)aniline” has a density of 1.1±0.1 g/cm3, a boiling point of 374.4±21.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 62.2±3.0 kJ/mol and the flash point is 180.2±22.1 °C .Applications De Recherche Scientifique

Nonlinear Optical (NLO) Materials

N,N-Dimethyl-4-(pyridin-2-yl)aniline and its derivatives have been synthesized for potential applications in nonlinear optical (NLO) materials. These compounds exhibit acentric packing and are stable up to high temperatures, making them suitable for NLO applications due to their polar crystal structures (Draguta et al., 2015).

Catalysts in Chemical Reactions

These compounds have been used as ligands in the synthesis of cationic bis(pyridinylimine)cobalt(II) complexes, which have applications in various chemical reactions (Mechria et al., 2015). Additionally, they have been employed in ruthenium-catalyzed Suzuki coupling of anilines with alkenyl borates, showcasing their utility in facilitating selective aryl C N bond cleavage (Xu et al., 2020).

Crystal Engineering

These compounds are utilized in crystal engineering to prepare organic co-crystals and salts, offering a diverse range of hydrogen-bond motifs. Their flexible structural nature allows for the formation of various hydrogen-bonded assemblies (Elacqua et al., 2013).

Fluorescence and Two-Photon Absorption

They have shown significant potential in fluorescence and two-photon absorption applications. Certain derivatives exhibit intense two-photon fluorescence emission properties, useful in bioimaging and other applications (Wang et al., 2016).

Coordination Chemistry

The flexibility of N,N-Dimethyl-4-(pyridin-2-yl)aniline in coordination chemistry is notable. It has been used to synthesize a range of metal complexes with diverse structures and potential applications in storage and catalysis (Almesaker et al., 2007).

Atmospheric Chemistry

These compounds have been studied for their reactions with various atmospheric components, contributing to the understanding of the atmospheric chemistry of nitrogen-containing organic compounds (Atkinson et al., 1987).

Fluorescent Thermometer

N,N-Dimethyl-4-(pyridin-2-yl)aniline derivatives have been used to develop a ratiometric fluorescent thermometer with a mega-Stokes shift and positive temperature coefficient, which could have applications in temperature sensing (Cao et al., 2014).

Analytical Chemistry

These compounds have been suggested as indicators in titrations, improving the precision of amine titrations with perchloric acid in glacial acetic acid medium (Caso & Cefola, 1963).

Propriétés

IUPAC Name |

N,N-dimethyl-4-pyridin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-15(2)12-8-6-11(7-9-12)13-5-3-4-10-14-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBGSBRUWVUWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374364 | |

| Record name | Benzenamine, N,N-dimethyl-4-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-4-(pyridin-2-yl)aniline | |

CAS RN |

100381-45-1 | |

| Record name | Benzenamine, N,N-dimethyl-4-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

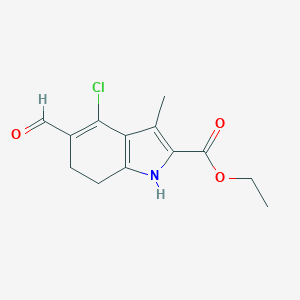

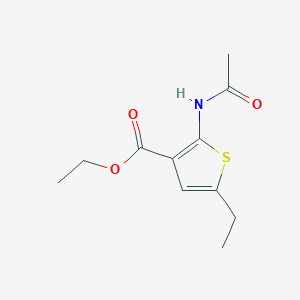

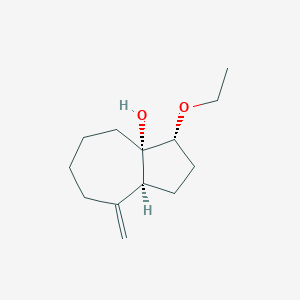

![ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B186906.png)

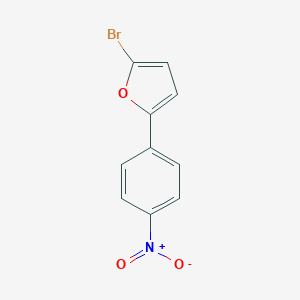

![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)